

mechanism of TCO-tetrazine click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to TCO-Tetrazine Click Chemistry

Introduction

In the realm of bioconjugation, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) stands as a pinnacle of bioorthogonal chemistry.[1] This "click chemistry" reaction is renowned for its exceptional speed, specificity, and biocompatibility, enabling the precise covalent labeling of biomolecules in complex biological systems, including living organisms.[2][3] Its catalyst-free nature, proceeding efficiently under physiological conditions, makes it an invaluable tool for researchers, scientists, and drug development professionals in applications ranging from in vivo imaging and diagnostics to the synthesis of antibody-drug conjugates (ADCs).[2][4] This guide delves into the core mechanism, kinetics, and practical application of the TCO-tetrazine ligation.

The Core Mechanism: An Inverse-Electron-Demand Diels-Alder Reaction

The TCO-tetrazine ligation is a multi-step process initiated by a [4+2] cycloaddition. Unlike standard Diels-Alder reactions, the iEDDA reaction involves an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO). The high ring strain of the TCO's distorted double bond raises the energy of its highest occupied molecular orbital (HOMO), while the electron-withdrawing nature of the tetrazine ring lowers the energy of its lowest unoccupied molecular orbital (LUMO). This narrowed HOMO-LUMO gap facilitates an extremely rapid cycloaddition.



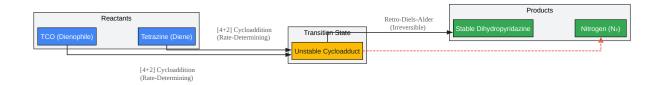




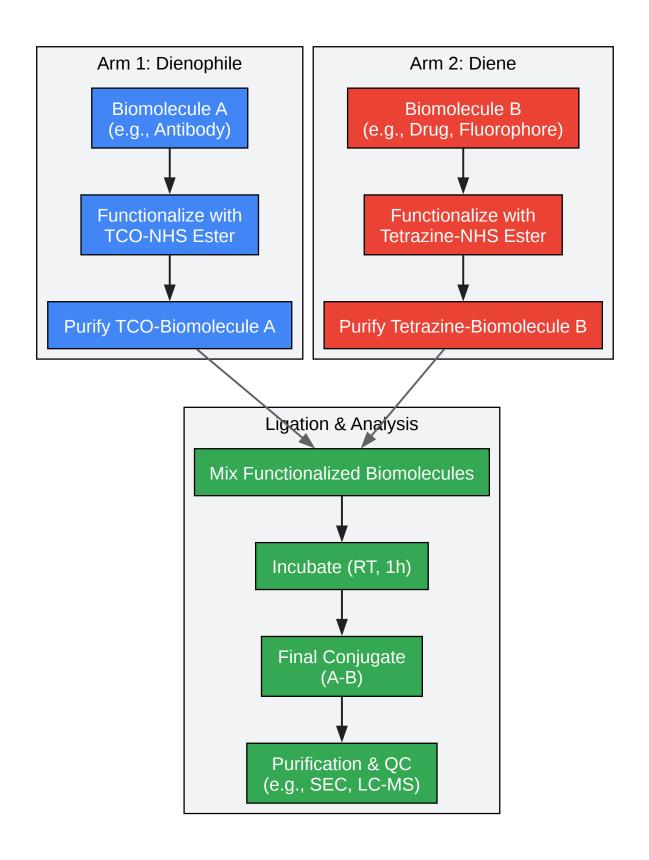
The key steps are:

- [4+2] Cycloaddition: The tetrazine and TCO rapidly react to form an unstable tricyclic intermediate. This is the rate-determining step of the reaction.
- Retro-Diels-Alder Reaction: The intermediate undergoes a rapid retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This gas evolution serves as a thermodynamic driving force, rendering the reaction irreversible.
- Product Formation: The final product is a stable dihydropyridazine, which may subsequently tautomerize and oxidize to form a pyridazine.









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- To cite this document: BenchChem. [mechanism of TCO-tetrazine click chemistry].
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